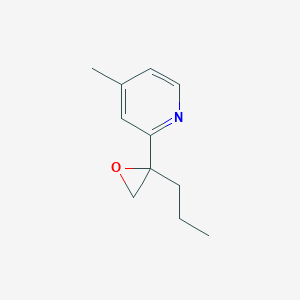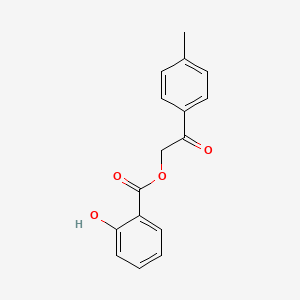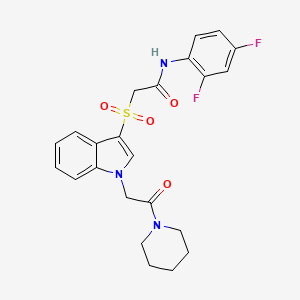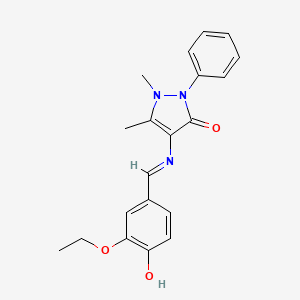
dimethyl 2-(6-ethyl-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(6-ethyl-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a novel organic compound, recognized for its unique chemical structure and diverse applications in various scientific fields. With a core derived from the quinoline and dithiole frameworks, this compound exhibits interesting physicochemical properties making it significant in both industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(6-ethyl-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate typically involves the condensation of appropriate quinoline and dithiole derivatives. Key steps include:
Formation of the Quinoline Scaffold: : Starting from ethyl acetoacetate, the quinoline core is formed through a series of cyclization reactions.
Thioxo Incorporation: : Introducing the thioxo group requires a sulfur source under mild conditions, often facilitated by catalysts such as triethylamine.
Dithiole Derivative Addition: : The final steps involve the reaction with a dithiole derivative under controlled temperatures to yield the final compound.
Industrial Production Methods
On an industrial scale, the synthesis might employ continuous flow reactors to ensure uniform reaction conditions and scalability. The use of advanced purification techniques such as chromatography ensures high purity of the final product.
Chemical Reactions Analysis
Dimethyl 2-(6-ethyl-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate undergoes several chemical reactions:
Oxidation: : Utilizes mild oxidizing agents to form sulfoxides.
Reduction: : Reducing agents like sodium borohydride can reduce the thioxo group to a corresponding thiol.
Substitution: : Electrophilic substitution reactions occur at the quinoline ring, particularly with halogenating agents.
Major products include sulfoxides, thiols, and halogenated derivatives depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
The compound's ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis, particularly in developing heterocyclic compounds.
Biology
In biological research, it serves as a probe to study enzyme interactions due to its distinct chemical reactivity.
Medicine
Pharmacologically, derivatives of this compound are explored for their potential anti-inflammatory and anti-cancer properties, given their interaction with biological targets.
Industry
Industrially, it finds use in materials science, particularly in the development of novel polymers and as a precursor for advanced organic electronics.
Mechanism of Action
The compound exerts its effects through several molecular pathways:
Interaction with Biological Targets: : Binds to enzymes, altering their activity.
Pathway Modulation: : Influences signaling pathways through its reactive groups, affecting cellular processes.
Comparison with Similar Compounds
Compared to similar compounds, such as dimethyl 2-(6-methyl-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate, it shows enhanced stability due to the ethyl group at position 6. This unique structure allows for distinctive reactivity and application potential.
Similar Compounds
Dimethyl 2-(6-methyl-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate.
Dimethyl 2-(6-ethyl-2,2-diethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate.
Wouldn't mind hearing what you think about this compound—fascinating or just a bit "meh"?
Properties
IUPAC Name |
dimethyl 2-(6-ethyl-2,2-dimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S3/c1-6-10-7-8-12-11(9-10)13(16(26)20(2,3)21-12)19-27-14(17(22)24-4)15(28-19)18(23)25-5/h7-9,21H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDGHEAVSQDUPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride](/img/structure/B2686023.png)




![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide](/img/structure/B2686031.png)
![N-(2,5-dimethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2686032.png)



![2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2686038.png)

![tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate](/img/new.no-structure.jpg)
